Fmoc-Lys(Trt)-OH

Overview

Description

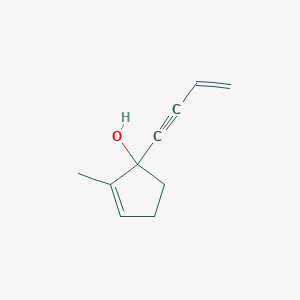

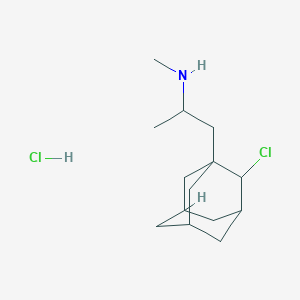

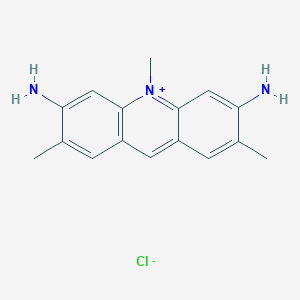

Fmoc-Lys(Trt)-OH, also known as N-alpha-Fmoc-N-epsilon-trityl-L-lysine, is a compound that may be used in place of Fmoc-Lys(Boc)-OH if side products formed during acid cleavage are a problem . The Lys(Trt) protection cannot be selectively removed in the presence of tBu based protecting groups .

Synthesis Analysis

This compound is synthesized using Fmoc-based solid-phase synthesis . This method involves coupling Fmoc-protected amino acids on a safety catch sulfonamide resin . The self-purifying effect is achieved through the combination of N-terminal coupling of a cleavable cyclization linker and subsequent backbone-to-side chain cyclization, activation of the sulfonamide linkage by alkylation, thiolysis for the selective detachment of truncation products, and TFA cleavage for the liberation of the desired peptide thioester in unprotected form .

Molecular Structure Analysis

The molecular formula of this compound is C40H38N2O4 . Its molecular weight is 610.7 g/mol .

Scientific Research Applications

Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates in Cancer Research

Fmoc-Lys(Trt)-OH is instrumental in attaching fluorescent tags while growing peptide chains, making it valuable in cancer research for creating ligand-targeted fluorescent-labelled chelating peptide conjugates (Sengupta et al., 2018).

Peptide Ligation via the Thioester Method

The azido-protected form of Fmoc-Lys-OH is efficiently used in peptide ligation without significant side reactions, indicating its utility in precise peptide synthesis (Katayama et al., 2008).

Preparation of Branched and Cyclic Peptides

Fmoc-Lys(Mmt)-OH serves as a building block for preparing branched and cyclic peptides, or for modifying them with various functional groups, including dye labels and biotin (Tong & Hong, 2001).

Solid-Phase Synthesis of Radiolabeled Peptides

A derivative, Fmoc-lys(HYNIC-Boc)-OH, is a precursor in the solid-phase synthesis of 99mTc-labeled peptides, which are significant in medical imaging and diagnostics (Surfraz et al., 2007).

Semisynthetic Insulin Analogs

Fmoc-Lys(Pac)OH is utilized in the preparation of novel semisynthetic insulin analogs, demonstrating its potential in the development of therapeutic peptides (Žáková et al., 2007).

Peptide Synthesis and Deprotection

Fmoc-Cys(Trt)-OH exhibits excellent synthesis characteristics in Fmoc solid-phase peptide synthesis and is efficiently deprotected using 95% TFA, highlighting its utility in peptide chain assembly and modification (McCurdy, 1989).

Formation of Organogels in Organic Solvents

The Fmoc groups contribute to the formation of thermo-reversible organogels in organic solvents, a process involving hydrogen bonding and stacking interactions (Geng et al., 2016).

Regioselective Construction of Disulfide Bonds

Fmoc-Cys(PG)-OH derivatives can be used for the regioselective construction of disulfide bonds in peptides, demonstrating its versatility in peptide engineering (Góngora-Benítez et al., 2012).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and the synthesis of a fully deprotected DNA-decamer conjugate to illustrate the potency of the developed methodology for on-DNA peptide synthesis are being pursued .

Mechanism of Action

Target of Action

Fmoc-Lys(Trt)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It is used to add a lysine residue to these chains, with the Fmoc (9-fluorenylmethoxycarbonyl) and Trt (trityl) groups serving as protective groups for the amino and side chain carboxyl groups of the lysine respectively .

Mode of Action

The Fmoc group of this compound is removed during peptide synthesis through a process called deprotection, which involves the treatment of the compound with a base . This reveals the amino group of the lysine, allowing it to be coupled to the carboxyl group of another amino acid or peptide. The Trt group protects the side chain carboxyl group of the lysine during this process and is removed in the final cleavage step .

Biochemical Pathways

The peptides that are synthesized using this compound can be designed to interact with various biochemical pathways depending on their sequence .

Pharmacokinetics

The peptides synthesized using this compound can have diverse adme properties depending on their structure and sequence .

Result of Action

The primary result of the action of this compound is the addition of a lysine residue to a peptide chain during synthesis .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out. For example, the pH, temperature, and solvent used can all affect the efficiency of Fmoc deprotection and peptide coupling . Additionally, the stability of this compound can be affected by factors such as temperature and exposure to light .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOOTQDKDICVJW-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552979 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

719892-61-2 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)

![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)